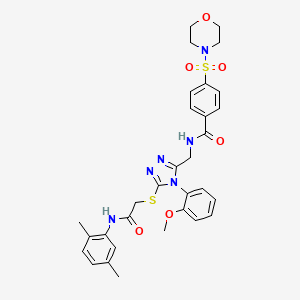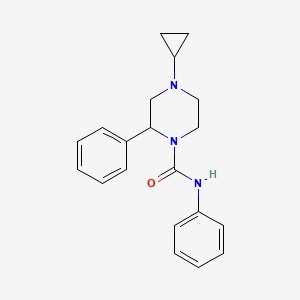
4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide inhibits the reuptake of dopamine from the synaptic cleft by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission. The increased dopamine concentration is thought to be responsible for the observed effects of this compound on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been found to increase locomotor activity, enhance cognitive function, and improve memory retention. This compound has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the effects of dopamine on the brain. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, this compound has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide has shown promising results in various scientific research applications, and there are several potential future directions for its use. One potential direction is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and addiction. Another potential direction is the use of this compound in the development of new imaging techniques for studying the central nervous system. Additionally, this compound could be used to study the effects of dopamine on other physiological systems, such as the cardiovascular system.
Conclusion:
In conclusion, this compound is a valuable tool for studying the central nervous system and has shown promising results in various scientific research applications. Its potent and selective inhibition of the dopamine transporter makes it a valuable tool for studying the effects of dopamine on the brain. However, careful handling is required due to its potential toxicity. There are several potential future directions for the use of this compound, including the development of this compound-based drugs for the treatment of neurological disorders and the use of this compound in the development of new imaging techniques for studying the central nervous system.
Synthesis Methods
The synthesis of 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide involves the reaction of cyclopropylamine with 2-diphenylpiperazine-1-carboxylic acid. The reaction is catalyzed by a suitable acid catalyst to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide has been widely used in scientific research as a tool for studying the central nervous system. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. This compound has also been used to study the effects of dopamine on the brain and its role in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-17-9-5-2-6-10-17)23-14-13-22(18-11-12-18)15-19(23)16-7-3-1-4-8-16/h1-10,18-19H,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRVJSZJIGAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)
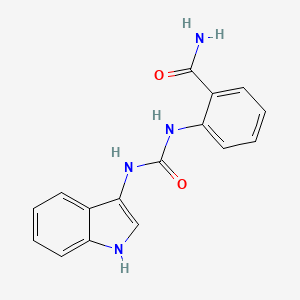

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)
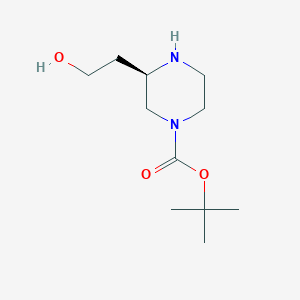

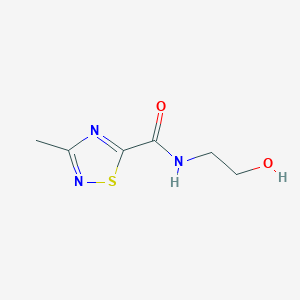
![2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2457634.png)
![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)
![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)
